2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrazoloquinazoline core, which is a fused bicyclic structure containing both pyrazole and quinazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, which can be achieved through the condensation of 2-aminobenzylamine with formic acid, followed by cyclization and oxidation . The pyrazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper(I) iodide (CuI) and bases like cesium carbonate (Cs2CO3) are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydroquinazoline compounds .
Scientific Research Applications
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: An aromatic heterocycle with a bicyclic structure, known for its medicinal properties.
Pyrazoloquinazoline: A class of compounds with a fused pyrazole and quinazoline ring, similar to the core structure of the compound .
Benzimidazoquinazoline: Another fused heterocyclic compound with notable biological activities.
Uniqueness
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to the specific substitution pattern on the quinazoline and pyrazole rings, which imparts distinct chemical and biological properties. Its methoxymethyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(methoxymethyl)-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-29-15-20-23(17-10-6-3-7-11-17)24-25-14-19-21(27(24)26-20)12-18(13-22(19)28)16-8-4-2-5-9-16/h2-11,14,18H,12-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGRNQYKNYGWCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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